8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Overview
Description
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a diethylamino group, two methyl groups, and a phenylpropyl group attached to the purine core. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with 3-phenylpropyl bromide, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(Butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(Methylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(Ethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-24(6-2)19-21-17-16(18(26)23(4)20(27)22(17)3)25(19)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,5-6,10,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHIEDMOJZFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323525 | |
Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645124 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
370575-00-1 | |
Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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